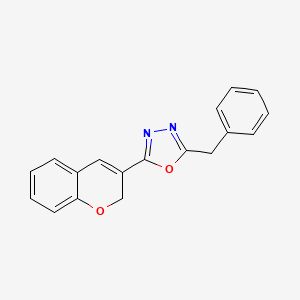

2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-2-6-13(7-3-1)10-17-19-20-18(22-17)15-11-14-8-4-5-9-16(14)21-12-15/h1-9,11H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPOUDFGTDHDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C3=NN=C(O3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an aromatic aldehyde to form a hydrazone intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Chemical Structure:

The compound features a unique combination of a benzyl group, a chromenyl group, and an oxadiazole ring. The oxadiazole moiety is characterized by the presence of two nitrogen atoms within a five-membered ring structure, which significantly influences its chemical properties.

Synthesis Methods:

The synthesis of 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole typically involves the following steps:

- Formation of Hydrazone Intermediate: A hydrazide reacts with an aromatic aldehyde to form a hydrazone.

- Cyclization: The hydrazone undergoes cyclization in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield the oxadiazole ring.

This method has been optimized to ensure high yields and purity of the target compound.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities. Specifically, this compound has shown potential in several areas:

- Antimicrobial Activity: Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives range from 5 to 15 μg/mL, comparable to standard antimicrobial agents .

- Antitumor Activity: The compound's structural features may enhance its ability to inhibit tumor growth. Preliminary studies have indicated its potential effectiveness against certain cancer cell lines .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria as well as fungi. The results highlighted that modifications at specific positions on the chromenyl moiety significantly influenced activity levels. For instance, compounds with para-substituted groups such as chloro or nitro exhibited enhanced potency against pathogens like Staphylococcus aureus and Candida albicans .

Antitumor Activity

Another investigation focused on the antitumor potential of this compound derivatives. The study involved screening various compounds for cytotoxicity against human cancer cell lines. The findings suggested that specific substitutions on the oxadiazole ring could lead to increased apoptosis in cancer cells, indicating a promising avenue for developing novel anticancer agents .

Mécanisme D'action

The mechanism by which 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Similarly, its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Substituent Variations

The pharmacological profile of 1,3,4-oxadiazoles is highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis with key analogues:

Pharmacological and Physicochemical Comparisons

- CNS Activity : Compounds with electron-withdrawing groups (e.g., XIV and XV) exhibit superior CNS depressant activity compared to this compound, which lacks such substituents. However, the benzyl group in the target compound may still support CNS targeting due to increased lipophilicity .

- Anticancer Potential: The chromen moiety in the target compound may synergize with the oxadiazole core to inhibit kinases or growth factors, similar to other oxadiazoles with fused aromatic systems .

- Antimicrobial Efficacy : While naphthyl- and thione-substituted oxadiazoles show strong antifungal activity (e.g., MIC = 32–64 µg/mL against C. krusei), the chromen substituent’s planar structure could enhance DNA intercalation or enzyme inhibition, though direct data are lacking .

Activité Biologique

2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities. This compound features a unique combination of a benzyl group, a chromenyl moiety, and an oxadiazole ring, which may contribute to its pharmacological potential. Recent studies have highlighted its antibacterial, antifungal, and cytotoxic properties, making it a candidate for further research in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of hydrazides with aromatic aldehydes to form hydrazone intermediates, which are then cyclized in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield the oxadiazole ring .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Hydrazides and aromatic aldehydes |

| Reaction Conditions | Cyclization with POCl₃ or PPA |

| Characterization Techniques | UV, IR, ¹H NMR, ¹³C NMR, Mass Spectrometry |

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, derivatives containing the oxadiazole ring have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 4 to 32 µg/ml .

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | S. aureus | 8 |

| E. coli | 16 |

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Some derivatives have shown promising results against fungal pathogens, indicating potential as a therapeutic agent in treating fungal infections .

Cytotoxic Activity

The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines. For example, certain compounds demonstrated IC₅₀ values in the low micromolar range against HepG2 liver cancer cells . The structure–activity relationship (SAR) studies suggest that modifications to the chromenyl and oxadiazole moieties can significantly influence cytotoxicity.

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HepG2 | 35.58 |

| MCF-7 | 45.67 |

Case Studies

Recent research has focused on the development of new oxadiazole derivatives with enhanced biological activities. For instance:

- Study on Antibacterial Agents : A study synthesized various oxadiazole derivatives and assessed their antibacterial activities against multiple strains. The most active compounds were subjected to molecular docking studies to elucidate their interaction with bacterial enzymes .

- Cytotoxicity Investigation : Another study evaluated the cytotoxic effects of several oxadiazole derivatives on cancer cell lines and found that specific substitutions on the oxadiazole ring significantly improved their anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole?

- Methodology : The compound can be synthesized via cyclization reactions. A common approach involves reacting hydrazide derivatives with aromatic aldehydes under acidic conditions. For example, 5-substituted-1,3,4-oxadiazoles are often prepared by heating acylhydrazines with phosphorus oxychloride (POCl₃) or using carbon disulfide (CS₂) in alkaline media . Alternatively, Friedel-Crafts acylation followed by heterocyclization with hydrazine derivatives may be employed, as seen in related oxadiazole syntheses . Key steps include purification via recrystallization (ethanol/DMF mixtures) and characterization by NMR, IR, and mass spectrometry.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodology : Structural elucidation relies on spectroscopic and crystallographic techniques:

- 1H/13C NMR : Distinct signals for the benzyl group (δ ~4.5 ppm for CH₂, aromatic protons at δ 7.2–7.8 ppm) and chromene moiety (e.g., olefinic protons at δ 6.5–7.0 ppm) .

- X-ray crystallography : Resolves planar oxadiazole rings and dihedral angles between substituents, as demonstrated in structurally analogous oxadiazoles (e.g., mean C–C bond length: 1.38 Å) .

- IR spectroscopy : C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) confirm the oxadiazole core .

Q. What preliminary biological activities have been reported for 1,3,4-oxadiazole derivatives?

- Findings : Oxadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, 3-(5-amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide shows inhibitory effects on bacterial enzymes (e.g., DNA gyrase) and moderate cytotoxicity against cancer cell lines (IC₅₀: 10–50 μM) . Chromene-linked oxadiazoles may also target reactive oxygen species (ROS) pathways due to their conjugated π-system .

Advanced Research Questions

Q. How do substituent modifications influence the pharmacological activity of this compound?

- Structure-Activity Relationship (SAR) Insights :

- Benzyl group : Electron-withdrawing substituents (e.g., Cl, NO₂) enhance antimicrobial potency by increasing lipophilicity and membrane penetration .

- Chromene moiety : Methoxy or hydroxyl groups at the 7-position improve antioxidant activity by stabilizing radical intermediates .

- Oxadiazole core : Substitution at C-5 with thioether groups (-SMe) enhances enzyme inhibition (e.g., α-glucosidase) via sulfur-mediated hydrogen bonding .

Q. What computational approaches predict the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations reveal frontier molecular orbitals (HOMO/LUMO). For example, a structurally similar biphenyl-oxadiazole derivative exhibits HOMO (-6.2 eV) localized on the chromene ring and LUMO (-2.4 eV) on the oxadiazole core, suggesting charge-transfer interactions in photophysical applications . Molecular docking studies (e.g., AutoDock Vina) can model binding affinities to targets like EGFR kinase (binding energy: -9.2 kcal/mol) .

Q. How stable is this compound under physiological conditions?

- Experimental Design :

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via HPLC. Related oxadiazoles show stability at pH 7.4 but hydrolyze in acidic media (t₁/₂: ~8h at pH 2) .

- Thermal stability : Thermogravimetric analysis (TGA) indicates decomposition temperatures >200°C, suitable for high-temperature reactions .

Q. How can contradictions in biological activity data be resolved?

- Analytical Framework :

- Dose-response validation : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out false positives .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .

- Target specificity : Employ CRISPR-Cas9 knockout models to confirm mechanism of action (e.g., ROS scavenging vs. direct enzyme inhibition) .

Q. What strategies optimize yield in large-scale synthesis?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 65% yield in 6 min vs. 12h conventional heating) .

- Catalyst screening : Raney nickel or Pd/C improves reduction steps (e.g., nitro to amine groups) with >80% efficiency .

- Solvent optimization : Ethanol/water mixtures reduce byproduct formation during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.